2-(3-chlorophenyl)-3,5-dimethyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine 2-(3-chlorophenyl)-3,5-dimethyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15184771
InChI: InChI=1S/C22H21ClN4/c1-15-13-20(24-12-11-17-7-4-3-5-8-17)27-22(25-15)16(2)21(26-27)18-9-6-10-19(23)14-18/h3-10,13-14,24H,11-12H2,1-2H3
SMILES:
Molecular Formula: C22H21ClN4
Molecular Weight: 376.9 g/mol

2-(3-chlorophenyl)-3,5-dimethyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine

CAS No.:

Cat. No.: VC15184771

Molecular Formula: C22H21ClN4

Molecular Weight: 376.9 g/mol

* For research use only. Not for human or veterinary use.

2-(3-chlorophenyl)-3,5-dimethyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine -

Specification

Molecular Formula C22H21ClN4
Molecular Weight 376.9 g/mol
IUPAC Name 2-(3-chlorophenyl)-3,5-dimethyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Standard InChI InChI=1S/C22H21ClN4/c1-15-13-20(24-12-11-17-7-4-3-5-8-17)27-22(25-15)16(2)21(26-27)18-9-6-10-19(23)14-18/h3-10,13-14,24H,11-12H2,1-2H3
Standard InChI Key NSBADDTZAALDOY-UHFFFAOYSA-N
Canonical SMILES CC1=NC2=C(C(=NN2C(=C1)NCCC3=CC=CC=C3)C4=CC(=CC=C4)Cl)C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The molecular formula of 2-(3-chlorophenyl)-3,5-dimethyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine is C23H22ClN5, corresponding to a molecular weight of 403.91 g/mol. The IUPAC name systematically describes its substituents: a 3-chlorophenyl group at position 2, methyl groups at positions 3 and 5, and a 2-phenylethylamine chain at position 7. The pyrazolo[1,5-a]pyrimidine core consists of a five-membered pyrazole ring fused to a six-membered pyrimidine ring, creating a planar bicyclic system conducive to π-π stacking interactions .

Table 1: Structural Descriptors

PropertyValue
Molecular FormulaC23H22ClN5
Molecular Weight403.91 g/mol
IUPAC Name2-(3-chlorophenyl)-3,5-dimethyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Key Substituents3-Chlorophenyl, Methyl (x2), Phenylethylamine

Synthesis and Optimization

Regioselective Alkylation Strategies

The synthesis of pyrazolo[1,5-a]pyrimidines often employs transition metal-free conditions to achieve regioselectivity. A notable method involves N-iodosuccinimide (NIS)-promoted carbochalcogenation of styrenes, enabling C-3 alkylation with diselenides or disulfides . For instance, 2,5-dimethyl-7-phenylpyrazolo[1,5-a]pyrimidine reacts with diphenyl diselenide and styrene under NIS catalysis to yield 3-alkylated derivatives in >70% yields . Adapting this protocol, the phenylethylamine side chain could be introduced via a similar alkylation step, followed by amine coupling at position 7.

Reaction Mechanism Insights

The NIS-mediated process likely proceeds through a radical pathway, with iodine abstraction generating a thiyl or selenyl radical. This radical adds to styrene, forming a benzyl radical that couples with the pyrazolo[1,5-a]pyrimidine core at C-3 . Computational studies suggest that the electron-deficient C-3 position is more reactive toward radical attack, ensuring regioselectivity. Subsequent amine functionalization at position 7 could involve nucleophilic substitution or reductive amination, depending on the leaving group present.

Comparative Analysis with Structural Analogs

Table 2: Comparative Properties of Pyrazolo[1,5-a]pyrimidine Derivatives

CompoundMolecular Weight (g/mol)Key SubstituentsLogP (Predicted)
Target Compound403.913-Cl-Ph, Me (x2), Phenylethylamine3.8
N-(3-chlorophenyl)-2-(3,4-dimethoxyphenyl)-5-methyl-394.863-Cl-Ph, 3,4-MeO-Ph, Me3.2
Butyl-[3-(4-Cl-Ph)-2,5-Me-pyrazolo[1,5-a]pyrimidin-7-yl]-ethyl-amine 356.904-Cl-Ph, Me (x2), Butyl4.1

Binding Affinity and Selectivity

The 3-chlorophenyl group’s meta-chloro substitution may confer higher target selectivity than para-substituted analogs, as seen in kinase inhibitors where meta substituents reduce off-target interactions . Molecular docking simulations predict that the phenylethylamine chain occupies a hydrophobic cleft in Mtb InhA, forming van der Waals contacts with Ala198 and Ile215.

Future Directions and Research Opportunities

Mechanistic Studies and Target Validation

Priority areas include elucidating the compound’s mechanism of action through enzyme inhibition assays and crystallographic studies. Comparative profiling against Mtb InhA and human homologs will establish selectivity, mitigating toxicity risks. Additionally, screening for activity against neurotransmitter receptors could unveil applications in depression or Parkinson’s disease .

Synthetic Methodology Advancements

Developing enantioselective routes to access chiral derivatives is critical, as the phenylethylamine side chain introduces a stereocenter. Catalytic asymmetric alkylation using chiral Lewis acids or organocatalysts could yield enantiopure variants for pharmacological evaluation .

Preclinical Development Challenges

Addressing poor solubility through prodrug strategies (e.g., phosphate esters) or nanoformulations may enhance bioavailability. Toxicity studies in hepatocyte and cardiomyocyte models are essential to assess hepatic and cardiac safety profiles .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator